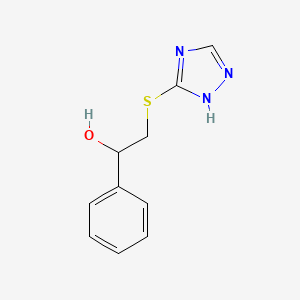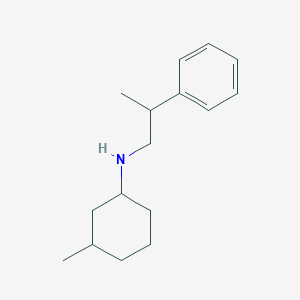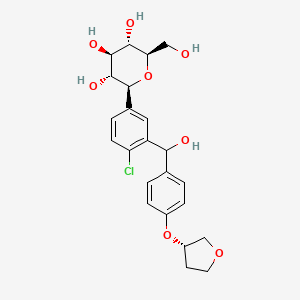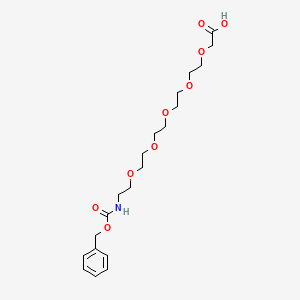
1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
- Compounds with 1,2,4-triazole and 1,3,4-thiadiazole, which are structurally related to 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol, are of interest due to their valuable properties. The synthesis of these compounds and their physical-chemical properties are explored, demonstrating their relevance in theoretical and practical aspects (Hotsulia & Fedotov, 2020).
Biological Potential and Molecular Modeling
- Molecular modeling methods have been used to estimate the biological potential of compounds containing 1,2,4-triazole, indicating a growing interest in understanding their biological activities and potential applications (Hotsulia & Fedotov, 2020).
Structural Analysis and Characterization
- Detailed structural analysis and characterization of related compounds, including their vibrational assignments, molecular orbital energies, and molecular electrostatic potential maps, have been conducted, highlighting the importance of these compounds in scientific research (Ataol & Ekici, 2014).
Antimicrobial Applications
- Some derivatives of 1,2,4-triazole have shown significant antimicrobial activity against various bacterial strains, suggesting potential applications in combating microbial infections (Shaikh et al., 2014).
Synthesis of Derivatives
- The synthesis of various derivatives of 1,2,4-triazole, including their transformations, has been explored, indicating a broad range of potential chemical applications (Pokhodylo et al., 2009).
Potential in Organic Chemistry
- New series of compounds containing 1,2,4-triazole have been synthesized and evaluated for their antibacterial and anti-fungal activity, showing the relevance of these compounds in the field of organic chemistry and pharmacology (Mahyavanshi et al., 2017).
Applications in Material Science
- Triazole derivatives have been studied as corrosion inhibitors for mild steel in acid media, suggesting their potential application in material science and engineering (Li et al., 2011).
Eigenschaften
IUPAC Name |
1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-9(8-4-2-1-3-5-8)6-15-10-11-7-12-13-10/h1-5,7,9,14H,6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQCLTZJZGUYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=NC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)




![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)


